molecular formula C10H11N3S B13162782 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No.: B13162782
M. Wt: 205.28 g/mol
InChI Key: ASGSTPZRHAOXCU-UHFFFAOYSA-N
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Description

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and materials science. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide to form the thiazole ring. This intermediate is then reacted with pyridine-4-carbaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiazole or pyridine derivatives depending on the reaction conditions.

Scientific Research Applications

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to act as a corrosion inhibitor and its potential therapeutic applications make it a compound of significant interest in various fields.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C10H11N3S/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8/h2-3,5-7H,1,4,11H2

InChI Key

ASGSTPZRHAOXCU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)CCN

Origin of Product

United States

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